N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl-acetamide moieties. Its structure includes:
- A 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl group.
- A sulfanyl bridge linking the triazole to an acetamide group.
- The acetamide’s nitrogen is attached to a 3,4-dimethoxyphenyl ring, introducing electron-donating methoxy groups.
This architecture is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in inflammatory or proliferative pathways. The furan and pyrazine heterocycles enhance π-π stacking, while the sulfanyl bridge and acetamide group improve solubility and binding affinity .
Properties
Molecular Formula |
C21H20N6O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O4S/c1-29-17-6-5-14(10-18(17)30-2)24-19(28)13-32-21-26-25-20(16-11-22-7-8-23-16)27(21)12-15-4-3-9-31-15/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
SROFKAZYTBFRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the furan-2-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the pyrazin-2-yl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling.
Formation of the sulfanylacetamide linkage: This step may involve the reaction of a thiol with an acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in analogous compounds include modifications to:
Triazole substituents (e.g., alkyl, aryl, or heteroaryl groups at positions 4 and 5).
Acetamide-linked aryl groups (e.g., halogenated, methoxylated, or heterocyclic substituents).
The table below summarizes critical analogues and their pharmacological profiles:
Pharmacological Activity Trends
- Anti-Exudative Activity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide’s aryl ring show moderate activity, while methoxy groups (e.g., 3,4-dimethoxy) enhance efficacy, likely due to improved solubility and target interaction .
- Antiproliferative Potential: Compounds with halogenated aryl groups (e.g., 3,4-difluorophenyl) demonstrate activity in cell-based assays, possibly via kinase inhibition .
- Structural Flexibility : The furan-2-ylmethyl group at the triazole’s 4-position (as in the target compound) may confer metabolic stability compared to alkyl chains (e.g., ethyl in ) .
Physicochemical Properties
- Solubility: The 3,4-dimethoxyphenyl group enhances water solubility compared to non-polar substituents (e.g., 4-methylphenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
